molecular formula C9H6BrClO B2591453 5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one CAS No. 1273608-49-3

5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B2591453
CAS No.: 1273608-49-3
M. Wt: 245.5
InChI Key: SAMXPEXISXZDGQ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6BrClO. It is a derivative of indanone, characterized by the presence of bromine and chlorine atoms at the 5 and 4 positions, respectively.

Scientific Research Applications

5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection . In case of inadequate ventilation, respiratory protection should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one typically involves the halogenation of 1-indanone. One common method is the bromination of 4-chloro-1-indanone using bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indanones, while reduction can produce the corresponding alcohols .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-indanone
  • 5-Chloro-2,3-dihydro-1H-inden-1-one
  • 4-Chloro-1-indanone

Uniqueness

5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and the types of derivatives that can be synthesized. This dual halogenation provides a versatile platform for further chemical modifications, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

5-bromo-4-chloro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMXPEXISXZDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273608-49-3
Record name 5-bromo-4-chloro-2,3-dihydro-1H-inden-1-one
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